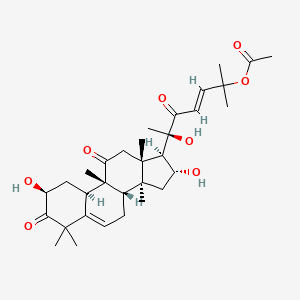

Cucurbitacin B

概要

説明

ククルビタシンBは、トリコサンテス・ククメリナ(ヘビウリ)などのウリ科植物に主に存在する、天然に存在するテトラサイクリックトリテルペノイド化合物です。 . 抗炎症、抗酸化、抗菌、抗癌などの強力な生物活性で知られています。 . この化合物は、その潜在的な治療用途のために、科学研究で大きな注目を集めています。

準備方法

合成経路と反応条件: ククルビタシンBは、さまざまな化学経路によって合成できます。 一般的な方法の1つは、水酸化ナトリウムとテトラヒドロフラン(THF)の存在下で、対応するジオールとアルコールアミンを使用することです。 . 反応条件には、通常、コハク酸無水物、ジメチルアミノピリジン(DMAP)、ジクロロメタン(DCM)を溶媒として使用することが含まれます。 . 合成プロセスには、1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド(EDCI)、トリエチルアミン(TEA)、テトラ-n-ブチルアンモニウムフルオリド(TBAF)などの試薬を使用することも含まれます。 .

工業生産方法: ククルビタシンBの工業生産には、トリコサンテス・ククメリナなどの天然源からの抽出と精製が頻繁に行われます。 . 抽出プロセスには、通常、溶媒抽出、続いてクロマトグラフィー精製による化合物の純粋な形態の分離が含まれます。 .

化学反応の分析

反応の種類: ククルビタシンBは、水素化、脱アセチル化、水酸化、脱水素化、異性化などのさまざまな化学反応を起こします。 . これらの反応は、化合物の構造を変更し、その生物活性を高めるために不可欠です。

一般的な試薬と条件:

水素化: ククルビタシン∆23-レダクターゼによって触媒されます。

脱アセチル化: ククルビタシンアセチルエステラーゼによって触媒されます。

水酸化と脱水素化: 通常、酸化剤の使用が含まれます。

主要な生成物: これらの反応から生成される主な生成物には、ジヒドロククルビタシンBやイソククルビタシンBなどのククルビタシンBのさまざまな誘導体が含まれます。 .

4. 科学研究への応用

ククルビタシンBは、幅広い科学研究への応用があります。

科学的研究の応用

Anticancer Properties

Cucurbitacin B has been extensively studied for its anticancer effects across multiple cancer types.

- Mechanism of Action : The compound induces apoptosis in cancer cells primarily through the inhibition of the JAK/STAT signaling pathway. It has been shown to significantly inhibit the proliferation of pancreatic cancer cells, with effective concentrations around mol/L . In combination with gemcitabine, a standard chemotherapy agent, this compound enhances the antiproliferative effects, achieving up to 79% tumor growth inhibition in xenograft models .

- Case Study : A study demonstrated that this compound treatment resulted in a dose-dependent G2-M phase arrest and apoptosis in pancreatic cancer cells. Notably, it increased p21 WAF1 levels even in p53 non-functional cells and decreased cyclin A and B1 levels .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating various inflammatory pathways.

- Mechanism : It inhibits pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-18 through regulation of TLR4 signaling and NLRP3 inflammasome activation . This action contributes to its potential use in treating inflammatory diseases.

- Case Study : In murine models of gout, this compound effectively mitigated MSU-induced arthritis by reducing inflammatory markers and improving symptoms .

Neuroprotective Effects

Recent research highlights the neuroprotective capabilities of this compound.

- Mechanism : The compound promotes neurogenesis and enhances cognitive function by activating key signaling pathways such as ERK and CREB .

- Case Study : In APP/PS1 mouse models of Alzheimer’s disease, this compound improved working memory and reduced neurodegeneration markers .

Hepatoprotective Effects

This compound shows promise in protecting liver function.

- Mechanism : It has been reported to prevent CCl4-induced hepatotoxicity by regulating oxidative stress and inflammatory responses .

- Case Study : In a systematic review, it was noted that this compound exhibited hepatoprotective effects through multiple pathways, suggesting its potential application in liver diseases .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential.

- Mechanism : It regulates the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress .

Summary Table of Applications

作用機序

ククルビタシンBは、複数の分子標的と経路を通じてその効果を発揮します。

焦点接着キナーゼ(FAK)とビンクリンの阻害: 細胞骨格の細胞接着と収縮に影響を与えます。.

GTPase RAC1とCDC42への干渉: 細胞張力を調節し、細胞移動に影響を与えます。.

カスパーゼカスケードの活性化: カスパーゼ-3とカスパーゼ-9を上方制御し、アポトーシスを促進します。.

ヘッジホッグ経路の調節: 細胞増殖と浸潤を阻害します。.

6. 類似化合物の比較

ククルビタシンBは、ククルビタシンE、ククルビタシンD、ククルビタシンIなどの化合物を含む、より大きなククルビタシンのファミリーの一部です。 . これらの化合物は、類似のテトラサイクリックトリテルペノイド構造を共有していますが、アセチル化パターンとヒドロキシル基が異なります。 . ククルビタシンBは、その強力な抗癌活性和複数の細胞経路を調節する能力のためにユニークです。 .

類似化合物:

- ククルビタシンE

- ククルビタシンD

- ククルビタシンI

- ジヒドロククルビタシンB

- イソククルビタシンB

ククルビタシンBは、その広範な研究用途と潜在的な治療上の利点により、天然物化学と薬理学の分野で貴重な化合物となっています。

類似化合物との比較

- Cucurbitacin E

- Cucurbitacin D

- Cucurbitacin I

- Dihydrocucurbitacin B

- Isothis compound

This compound stands out for its extensive research applications and potential therapeutic benefits, making it a valuable compound in the field of natural product chemistry and pharmacology.

生物活性

Cucurbitacin B (CuB) is a triterpenoid compound primarily derived from plants in the Cucurbitaceae family, known for its diverse biological activities, particularly in anti-cancer, anti-inflammatory, and antioxidant effects. This article reviews the current understanding of the biological activities of this compound, supported by recent research findings, data tables, and case studies.

Anticancer Properties

This compound exhibits significant antiproliferative effects against various cancer cell lines, particularly pancreatic cancer. In vitro studies demonstrate that CuB inhibits the growth of human pancreatic cancer cells at concentrations as low as mol/L, with a notable reduction in tumor volume in xenograft models treated with CuB compared to controls . The mechanisms underlying its anticancer effects include:

- Cell Cycle Arrest : CuB induces G2-M phase arrest in cancer cells, leading to apoptosis. This process is associated with the inhibition of JAK/STAT signaling pathways and the modulation of cyclin and Bcl-XL expression .

- Synergistic Effects : When combined with gemcitabine, CuB enhances the drug's antiproliferative effects, achieving up to tumor inhibition .

Table 1: Summary of Anticancer Effects of this compound

| Cancer Type | IC50 (mol/L) | Tumor Volume Reduction (%) | Mechanism |

|---|---|---|---|

| Pancreatic Cancer | JAK/STAT inhibition | ||

| Nasopharyngeal Cancer | Not specified | Significant | Ferroptosis induction |

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. Research indicates that CuB downregulates the NLRP3 inflammasome pathway and suppresses TLR4 signaling, which are critical in inflammatory responses . The compound also exhibits protective effects in models of arthritis by mitigating MSU-induced inflammation .

Antioxidant Activity

CuB has been shown to reduce oxidative stress in hepatocytes by decreasing levels of glutathione (GSH) while increasing lipid peroxidation markers like malondialdehyde (MDA). This antioxidant activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS) .

Cardioprotective Effects

Recent studies highlight the cardioprotective potential of this compound. It has been found to:

- Enhance Cardiac Function : CuB improves cardiac function post-myocardial infarction and reduces hypertrophy through autophagy activation .

- Mitigate Ischemic Injury : In models of oxygen-glucose deprivation/reperfusion injury, CuB significantly reduced lactate dehydrogenase (LDH) release and apoptosis in cardiomyocytes, enhancing overall cardiac recovery .

Case Studies

In a study focusing on the therapeutic application of this compound for pancreatic cancer, researchers observed that treatment with CuB resulted in significant tumor regression without notable toxicity to surrounding tissues. Histological analyses confirmed that CuB did not adversely affect liver or kidney function during treatment periods .

特性

CAS番号 |

6199-67-3 |

|---|---|

分子式 |

C32H46O8 |

分子量 |

558.7 g/mol |

IUPAC名 |

[(E)-6-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |

InChI |

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+ |

InChIキー |

IXQKXEUSCPEQRD-OUKQBFOZSA-N |

SMILES |

O[C@@H]1C(C(C)(C)C2=CC[C@]([C@@](C[C@@H](O)[C@]3([H])[C@](O)(C)C(/C=C/C(C)(C)OC(C)=O)=O)(C)[C@]3(C)CC4=O)([H])[C@]4(C)[C@]2([H])C1)=O |

異性体SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |

正規SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |

外観 |

Solid powder |

Color/Form |

CRYSTALS FROM ABSOLUTE ETHANOL |

melting_point |

180 - 182 °C |

Key on ui other cas no. |

6199-67-3 |

物理的記述 |

Solid |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cucurbitacin B; Cuc B; NSC 49451; NSC 144154. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。